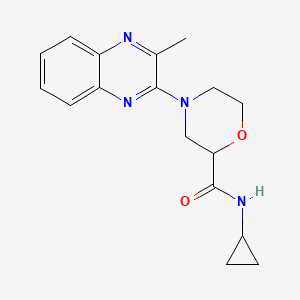

N-cyclopropyl-4-(3-methylquinoxalin-2-yl)morpholine-2-carboxamide

Description

Properties

IUPAC Name |

N-cyclopropyl-4-(3-methylquinoxalin-2-yl)morpholine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-11-16(20-14-5-3-2-4-13(14)18-11)21-8-9-23-15(10-21)17(22)19-12-6-7-12/h2-5,12,15H,6-10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEXDQCKUUETBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1N3CCOC(C3)C(=O)NC4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-cyclopropyl-4-(3-methylquinoxalin-2-yl)morpholine-2-carboxamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a member of the MAP kinase family, which are involved in various cellular processes such as proliferation, differentiation, transcription regulation, and development.

Biological Activity

N-cyclopropyl-4-(3-methylquinoxalin-2-yl)morpholine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and efficacy in various biological assays.

Chemical Structure and Properties

This compound belongs to a class of compounds known as morpholine derivatives. Its chemical structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 202.25 g/mol

- SMILES Notation :

CC1=NC=CN=C1C(=O)N(C2CCN(C2)C(=O)C)C

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that this compound inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis through caspase activation |

| A549 | 8.5 | Cell cycle arrest at G1 phase |

The compound's mechanism involves the activation of apoptotic pathways, leading to increased levels of caspase-3 and decreased viability in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective inhibition against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 16 |

These findings suggest that the compound may serve as a potential lead for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Breast Cancer Model : In a xenograft model using MCF-7 cells, treatment with the compound resulted in a significant reduction in tumor volume compared to controls, indicating its potential as an effective therapeutic agent.

- Infection Model : In a murine model infected with methicillin-resistant Staphylococcus aureus (MRSA), administration of the compound led to improved survival rates and reduced bacterial load in tissues .

Scientific Research Applications

N-cyclopropyl-4-(3-methylquinoxalin-2-yl)morpholine-2-carboxamide is derived from the quinoxaline family, which is known for a wide range of biological activities. Quinoxaline derivatives have been shown to possess antibacterial, antifungal, antitumor, and antiparasitic properties, making them valuable in drug development.

Antibacterial Properties

Quinoxaline 1,4-dioxides, related to this compound, exhibit significant antibacterial activity. These compounds are effective against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and protein synthesis pathways .

Anticancer Activity

The compound has demonstrated promising anticancer effects in vitro. Studies indicate that quinoxaline derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the HIF1α and BCL2 pathways . Specifically, this compound has shown selective cytotoxicity against breast adenocarcinoma cells under hypoxic conditions, which is a common characteristic of solid tumors .

Antiparasitic Effects

Research highlights the potential of quinoxaline derivatives in treating parasitic infections such as malaria and leishmaniasis. The mechanism often involves interference with the metabolic processes of the parasites, leading to reduced viability and replication rates .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical modifications aimed at enhancing solubility and bioavailability. The introduction of the cyclopropyl group is particularly noteworthy as it contributes to conformational rigidity while minimizing steric hindrance, which is advantageous for receptor binding .

Structural Modifications

Researchers have explored various structural modifications to improve the pharmacokinetic properties of quinoxaline derivatives. For instance, the incorporation of different substituents on the quinoxaline ring has been shown to significantly affect biological activity and solubility profiles .

Case Studies and Research Findings

Several studies have documented the efficacy of quinoxaline derivatives in clinical settings:

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Heterocyclic Substituent Analysis

The quinoxaline moiety in the target compound contrasts with pyrazine in the analog N-cyclopropyl-4-(pyrazin-2-yl)morpholine-2-carboxamide (CAS: 2640971-65-7). Key differences include:

- Quinoxaline vs. Pyrazine: Quinoxaline’s fused benzene ring increases aromatic surface area, enhancing π-π interactions with biological targets.

- 3-Methyl Substitution: The methyl group on quinoxaline may sterically hinder interactions but could improve selectivity for certain targets.

Carboxamide Substituent Variations

The cyclopropyl group in the target compound differs from substituents in other carboxamides:

- 3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide (): The hydroxyalkyl group introduces polarity, likely improving aqueous solubility but reducing membrane permeability compared to the cyclopropyl group.

Molecular Properties and Hypothesized Bioactivity

*Note: Exact data for the target compound are unavailable; estimates are based on structural analogs.

Pharmacological Implications

- Target Affinity: The quinoxaline group may favor interactions with kinases or DNA-binding proteins, whereas pyrazine analogs might target smaller enzymatic pockets.

- Solubility-Permeability Trade-off : The target compound’s higher lipophilicity could enhance cell membrane penetration but require formulation optimization for solubility .

- Synthetic Accessibility: Pyrazine analogs (e.g., CAS 2640971-65-7) may be simpler to synthesize due to fewer aromatic rings, while quinoxaline derivatives demand multi-step fusion reactions .

Preparation Methods

Quinoxaline Core Construction

The 3-methylquinoxaline scaffold is synthesized via condensation of o-phenylenediamine with sodium pyruvate under acidic conditions, yielding 3-methylquinoxalin-2(1H)-one (Scheme 1). Subsequent thiolation using P₂S₅ in pyridine produces 3-methylquinoxaline-2-thiol , which is alkylated or functionalized for further coupling.

Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Condensation | o-PDA, Na pyruvate, HCl, Δ | 78–82 |

| Thiolation | P₂S₅, pyridine, reflux | 65–70 |

Functionalization at the 2-Position

To enable coupling with the morpholine subunit, the quinoxaline’s 2-position is modified:

-

Halogenation : Bromination using NBS (N-bromosuccinimide) in DMF introduces a bromine atom, facilitating Suzuki-Miyaura coupling.

-

Boronation : Treatment with bis(pinacolato)diboron and a palladium catalyst generates the boronic ester derivative.

Synthesis of N-Cyclopropyl Morpholine-2-Carboxamide

Morpholine-2-Carboxylic Acid Esterification

Morpholine-2-carboxylic acid is esterified using oxalyl chloride in dichloromethane, yielding the acyl chloride intermediate, which is subsequently treated with cyclopropylamine in the presence of triethylamine (Scheme 2).

Optimized Procedure

-

Acyl chloride formation :

-

Aminolysis :

Substitution at the Morpholine 4-Position

The morpholine’s 4-position is functionalized via:

-

Bromination : Direct bromination using PBr₃ in THF introduces a bromine atom.

-

Mitsunobu Reaction : Coupling with alcohols or phenols using DIAD and PPh₃ .

Coupling Strategies for Quinoxaline-Morpholine Conjugation

Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed reaction between 4-bromo-morpholine-2-carboxamide and 3-methylquinoxaline-2-boronic acid affords the target compound (Scheme 3).

Conditions :

Nucleophilic Aromatic Substitution

Alternatively, the quinoxaline’s 2-thiol derivative displaces a leaving group (e.g., chloride) on the morpholine ring under basic conditions.

Conditions :

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms >98% purity.

Challenges and Optimization Opportunities

-

Regioselectivity : Competing substitution at morpholine’s 2- vs. 4-position necessitates careful protecting group strategies.

-

Catalyst Efficiency : Pd-based catalysts for Suzuki coupling require optimization to reduce costs.

-

Scale-Up Limitations : Solvent-intensive steps (e.g., CH₂Cl₂ in aminolysis) warrant substitution with greener alternatives .

Q & A

Q. What synthetic strategies are recommended for the preparation of N-cyclopropyl-4-(3-methylquinoxalin-2-yl)morpholine-2-carboxamide?

- Methodological Answer : The synthesis can involve sequential coupling of morpholine-2-carboxamide with cyclopropylamine and 3-methylquinoxaline derivatives. Key steps include:

- Intermediate Preparation : Synthesize 3-methylquinoxaline-2-carboxylic acid via condensation of o-phenylenediamine with methylglyoxal, followed by oxidation .

- Morpholine Coupling : Use peptide coupling reagents (e.g., EDC/HOBt) to link the quinoxaline moiety to the morpholine-2-carboxamide scaffold .

- Cyclopropylamine Introduction : React the intermediate with cyclopropylamine under basic conditions (e.g., DIPEA in DMF) .

- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to isolate the final product.

Reference : Similar protocols for quinoline-4-carboxamide synthesis .

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Confirm the presence of cyclopropyl (δ ~0.5–1.5 ppm), morpholine (δ ~3.5–4.0 ppm), and quinoxaline aromatic protons (δ ~7.5–8.5 ppm) .

- IR Spectroscopy : Verify carboxamide C=O stretching (~1650–1700 cm⁻¹) and quinoxaline C=N absorption (~1600 cm⁻¹) .

- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ via ESI-MS) .

Reference : Characterization of structurally analogous carboxamides .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer : Systematically modify substituents and evaluate pharmacological effects:

- Quinoxaline Modifications : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 6 to enhance electrophilicity and target binding .

- Morpholine Alterations : Replace morpholine with piperazine or thiomorpholine to study ring size/sulfur effects on solubility .

- Biological Assays : Test antiproliferative activity (e.g., MTT assay on cancer cell lines) and compare IC₅₀ values (see Table 1 ) .

Table 1 : Example SAR Data for Analogous Compounds

| Substituent (R) | IC₅₀ (μM, HeLa) | LogP |

|---|---|---|

| 3-Me (Parent) | 12.5 ± 1.2 | 2.8 |

| 6-Cl | 6.3 ± 0.9 | 3.1 |

| 6-NO₂ | 8.7 ± 1.1 | 2.5 |

Reference : SAR frameworks for quinoxaline derivatives .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Methodological Answer : Address discrepancies through:

- Standardized Assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hr MTT incubation) to minimize variability .

- Dose-Response Validation : Repeat studies across multiple labs with blinded sample coding .

- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions .

Reference : Guidelines for experimental reproducibility .

Q. How can mechanistic studies elucidate the compound’s mode of action in antiproliferative assays?

- Methodological Answer : Employ multimodal techniques:

- Apoptosis Analysis : Use Annexin V/PI staining and flow cytometry to quantify apoptotic vs. necrotic cell death .

- Target Identification : Perform thermal proteome profiling (TPP) to identify protein targets in lysates .

- Molecular Docking : Model interactions with potential targets (e.g., EGFR kinase) using AutoDock Vina and compare with experimental IC₅₀ values .

Reference : Mechanistic strategies for quinoline-carboxamides .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in spectroscopic data during characterization?

- Methodological Answer : Troubleshoot using:

- High-Resolution NMR : Confirm splitting patterns (e.g., cyclopropyl diastereotopic protons) at 600 MHz to resolve overlapping signals .

- Isotopic Labeling : Synthesize ¹³C-labeled cyclopropyl groups to assign ambiguous carbons .

- Cross-Validation : Compare with published spectra of morpholine-quinoxaline hybrids .

Reference : NMR conflict resolution in carboxamides .

Stability and Reactivity

Q. What protocols ensure the compound’s stability during long-term storage?

- Methodological Answer : Optimize storage conditions based on stability studies:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide bond .

- Periodic Purity Checks : Reanalyze via HPLC every 6 months to detect degradation products (e.g., free quinoxaline acid) .

Reference : Stability guidelines for lab chemicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.